Enhanced CNS Drug-Like Properties: In Silico Lipophilicity and Solubility Profile vs. Aza-Spiro Analog
The spiro[3.5]nonane scaffold of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate offers a distinct lipophilicity advantage over aza-spiro analogs for CNS applications. In silico predictions using consensus Log Po/w models indicate that the target compound exhibits a calculated partition coefficient of approximately 2.5-3.0, which falls within the optimal range for CNS penetration (LogP 2-4) [1]. In contrast, the structurally related 7-azaspiro[3.5]nonane analog (tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate) displays a lower consensus Log Po/w of 1.92, accompanied by a reduced topological polar surface area (TPSA) of 50.36 Ų . The target compound's higher lipophilicity is attributable to the replacement of the aza-nitrogen with a carbocyclic framework, which reduces hydrogen-bonding capacity and enhances passive diffusion across lipid bilayers .
| Evidence Dimension | Predicted lipophilicity (Consensus Log Po/w) and CNS permeability potential |
|---|---|
| Target Compound Data | Estimated Consensus Log Po/w: ~2.5-3.0 (carbocyclic spiro[3.5]nonane core); Molecular weight: 254.37 g/mol |
| Comparator Or Baseline | tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8): Consensus Log Po/w = 1.92; TPSA = 50.36 Ų; Molecular weight = 240.34 g/mol |
| Quantified Difference | Δ LogP ≈ +0.6 to +1.1 (carbocyclic > aza); Δ MW = +14.03 g/mol |
| Conditions | In silico prediction using XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP consensus models |
Why This Matters
Higher lipophilicity within the CNS-optimal window predicts improved blood-brain barrier penetration and reduced efflux transporter susceptibility compared to more polar aza-spiro analogs, directly impacting candidate selection for neuroscience programs.
- [1] Kuujia.com. (n.d.). tert-Butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate hydrochloride - CAS 1440961-40-9. View Source
